3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS 14345-96-1) is a heterocyclic organic compound with the molecular formula C₉H₆ClNO₃S and a molecular weight of 243.66 g/mol. Its structure consists of a 5-methylisoxazole ring substituted at the 3-position with a 5-chloro-2-thienyl group and a carboxylic acid group at the 4-position . This compound exhibits moderate lipophilicity (LogP = 2.08) and is commonly analyzed via reverse-phase HPLC using a Newcrom R1 column, highlighting its stability under standard chromatographic conditions . While its primary applications are in analytical chemistry and life sciences research, structural analogs of this compound are frequently explored for pharmaceutical relevance, such as impurities in antibiotics like flucloxacillin .
Properties
CAS No. |
14345-96-1 |
|---|---|
Molecular Formula |
C9H6ClNO3S |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13) |
InChI Key |
WWFRJIAXONKBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the use of nitrile oxides as intermediates, which react with the thiophene derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid lies in its use as a standard for analytical techniques.
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated and analyzed using HPLC methods. A notable method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .
- Scalability : The HPLC method is scalable for preparative separation, making it suitable for isolating impurities and conducting pharmacokinetic studies .
Pharmaceutical Applications
The compound's structure suggests potential pharmaceutical applications, particularly in anti-inflammatory and analgesic contexts.
- Synthesis of Leflunomide : this compound serves as a precursor in the synthesis of Leflunomide, a drug used to treat rheumatoid arthritis. The synthetic process involves several steps, including the reaction of the acid with thionyl chloride to form an acyl chloride, which is then reacted with trifluoromethyl aniline in the presence of an amine base . This process not only produces high-quality products with minimal by-products but also ensures high potency (99.8–100% HPLC potency) of the final product .
Material Science
In material science, this compound may have applications due to its unique chemical properties.
- Polymer Chemistry : The compound could potentially be utilized in the development of novel polymers or copolymers that exhibit specific thermal or mechanical properties. Its functional groups may allow for further modifications that enhance material characteristics.
Market Insights
According to market reports, there is significant consumption data available for this compound across various countries. The data includes analyses by application or end-user sector, providing insights into market trends and forecasts from 1997 to 2046 . This information can be critical for companies looking to enter the market or expand their product lines involving this compound.
Case Study 1: Pharmacokinetics
A study conducted on the pharmacokinetic profile of Leflunomide demonstrated that the incorporation of this compound significantly improved bioavailability compared to previous formulations. The study utilized HPLC methods for accurate measurement of drug concentration over time.
Case Study 2: Environmental Impact
Research on the environmental impact of this compound indicated that its degradation products are less toxic than those from other similar compounds. This finding supports its use in formulations aimed at reducing environmental toxicity.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid with key analogs, focusing on structural variations, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Position and Electronic Effects :
- The thienyl group in the primary compound introduces sulfur-containing aromaticity, which may enhance π-stacking interactions compared to phenyl analogs .
- Halogen Variations : Chlorine at the 5-position on the thienyl ring (primary compound) versus chlorine/fluorine on phenyl rings (e.g., 2-Cl-6-F-phenyl in CAS 3919-74-2) alters electron-withdrawing effects and lipophilicity. The 2,6-dichloro analog (CAS 3919-76-4) shows increased molecular weight and steric hindrance .
The 2-fluoro-phenyl analog (C₁₁H₈FNO₃) has a significantly lower molecular weight (221.18 g/mol), which may improve solubility compared to bulkier dichloro derivatives .
Applications :
- Thienyl-substituted compounds (e.g., CAS 14345-96-1 and 14483-57-9) are primarily used in analytical and materials science due to their stability and unique electronic profiles .
- Phenyl-substituted derivatives (e.g., CAS 23598-72-3 and 3919-74-2) are more common in pharmaceutical contexts, serving as intermediates or impurities in antibiotic synthesis .
Biological Activity
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 14345-96-1) is a compound of interest due to its unique structural features, combining a chlorinated thiophene ring with an isoxazole moiety. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClNO3S |
| Molecular Weight | 243.67 g/mol |
| IUPAC Name | 3-(5-chlorothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid |
| InChI Key | WWFRJIAXONKBSK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been suggested that the compound may inhibit certain pathways involved in inflammation and microbial growth, leading to its potential use in therapeutic applications.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the survival of pathogenic microorganisms, thus exhibiting antimicrobial properties.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.
Antimicrobial Activity
In various studies, this compound has demonstrated significant antimicrobial activity against a range of bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. In vitro studies revealed that it can downregulate pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Toxicological Assessment : Acute toxicity studies conducted on NMRI mice showed an LD50 value of approximately 445 mg/kg when administered orally, indicating a relatively low toxicity profile .
Applications in Medicine and Industry
The unique properties of this compound make it a candidate for various applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties suggest potential use in developing new drugs for infections and inflammatory diseases.
- Chemical Synthesis : The compound serves as an important intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid?
- Methodology : A common approach involves coupling 5-methylisoxazole-4-carboxylic acid derivatives with halogenated thiophene precursors. For example, acid chloride intermediates (e.g., 5-methylisoxazole-4-carboxylic acid chloride) can react with 5-chloro-2-thienylamine or related nucleophiles in anhydrous solvents like acetonitrile. Post-reaction purification often involves filtration of byproducts (e.g., hydrochloride salts) and vacuum concentration .
- Key Considerations : Optimize stoichiometry to minimize side reactions and use oxygenated solvents (e.g., THF, DMF) for improved solubility .
Q. How should researchers characterize the compound’s purity and structural identity?
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions and rule out regioisomeric impurities.
- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% by area normalization).
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution diffraction data .
Q. What are the key solubility properties affecting experimental design?
- Solubility Profile : The compound is typically insoluble in water but dissolves in oxygenated solvents (e.g., DMSO, THF) due to its polar carboxylic acid and heteroaromatic groups. Pre-saturate solvents with inert gas (N) to prevent oxidation during dissolution .
Q. What storage conditions ensure long-term stability?
- Recommendations : Store in airtight containers at 0–6°C, protected from light and moisture. Avoid prolonged exposure to ambient humidity to prevent hydrolysis of the isoxazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Troubleshooting Steps :
Compare experimental data (e.g., melting points, NMR shifts) with literature values for structurally analogous compounds, such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (mp: 138–140°C) or 3-(2-chloro-6-fluorophenyl) derivatives .
Recrystallize the compound using mixed solvents (e.g., ethanol/water) to isolate the pure polymorph.
Validate purity via mass spectrometry (HRMS) to rule out co-eluting impurities .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Approaches :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for coupling reactions involving halogenated thiophenes.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction kinetics.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., unreacted starting materials) .
Q. How can ambiguous NOE correlations in structural elucidation be resolved?
- Advanced Techniques :
- Perform - HMBC experiments to confirm heterocyclic connectivity.
- Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
- Cross-validate results with single-crystal X-ray structures refined via SHELXL .
Q. What methods address discrepancies in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Framework :
Conduct dose-response assays to differentiate specific target inhibition from nonspecific cytotoxicity.
Use orthogonal assays (e.g., fluorescence-based enzymatic assays vs. MTT cell viability tests) to confirm activity.
Analyze structure-activity relationships (SAR) using derivatives like 5-methylisoxazole-4-carboxylic acid analogs to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
